molecular formula C15H22O5 B15205379 Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside

Cat. No.: B15205379
M. Wt: 282.33 g/mol
InChI Key: DNQLPGZLKBRKSP-NZNQWUEYSA-N
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Description

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of galactose, a type of sugar, and is modified with benzyl and methyl groups to enhance its properties for specific scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside involves several steps. Typically, the starting material is a galactose derivative, which undergoes a series of protection and deprotection steps to introduce the benzyl and methyl groups. Common reagents used in these reactions include benzyl chloride for benzylation and methyl iodide for methylation. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The benzyl and methyl groups enhance its binding affinity and specificity, allowing it to act as a competitive inhibitor or substrate in enzymatic reactions. This compound can modulate the activity of glycosyltransferases and glycosidases, affecting the synthesis and degradation of glycans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The combination of benzyl and methyl groups enhances its stability and reactivity, making it a valuable tool in glycobiology research .

Biological Activity

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside (CAS No. 110594-91-7) is a synthetic carbohydrate derivative that has garnered attention in glycobiology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22O5
  • Molecular Weight : 282.33 g/mol
  • Structure : The compound features a benzyl group at the 3-position and a methyl ether at the 2-position, along with a deoxy modification at the 6-position, which contributes to its unique properties in biochemical applications .

Glycobiology Applications

Methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside is primarily utilized in glycobiology research. This field explores the structure, synthesis, and biological roles of carbohydrates. The compound serves as a biochemical reagent that aids in understanding glycan interactions and their implications in various biological systems .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes:

  • α-Galactosidases : Methyl α-D-galactopyranoside, a related compound, has shown inhibition of Debaryomyces hansenii α-galactosidases with Ki values of 0.82 mM and 1.12 mM for extracellular and intracellular enzymes, respectively . While direct data on methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside is limited, structural similarities suggest potential for similar enzymatic interactions.

Synthesis and Characterization

The synthesis of methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside has been outlined in various studies. For example, it can be synthesized through selective benzylation and deoxygenation reactions involving α-D-galactopyranose derivatives. The detailed reaction pathways often involve protecting group strategies to ensure selectivity during synthesis .

Biological Role in Pathogen Interaction

Research indicates that carbohydrates like methyl 3-O-benzyl-6-deoxy-2-O-methyl-α-D-galactopyranoside may play significant roles in pathogen recognition and immune response modulation. Studies have shown that certain glycan structures can influence bacterial virulence and host-pathogen interactions, although specific studies on this compound's role are still emerging .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
Methyl α-D-galactopyranosideStructureInhibits α-galactosidases
Methyl 3-amino-3,6-dideoxy-α-D-galactopyranosideStructurePotential antigenic determinant
Methyl 4-O-benzoyl-2,3-di-O-benzyl-6-deoxy-α-D-galactopyranosideStructureIntermediate in synthesis pathways

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol

InChI

InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10-,12+,13+,14-,15+/m1/s1

InChI Key

DNQLPGZLKBRKSP-NZNQWUEYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)OCC2=CC=CC=C2)O

Canonical SMILES

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O

Origin of Product

United States

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